molecular formula C10H21NO5 B057306 Nitromethanetrispropanol CAS No. 116747-80-9

Nitromethanetrispropanol

Cat. No.: B057306
CAS No.: 116747-80-9
M. Wt: 235.28 g/mol
InChI Key: WQOWCQQAYGOQNI-UHFFFAOYSA-N
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Description

It is a light-sensitive monomer that absorbs ultraviolet radiation and undergoes photochemical reactions to form an amido group . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitromethanetrispropanol can be synthesized through the reaction of nitromethane with 1,3-propanediol under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The process may also involve purification steps to isolate the compound from any by-products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nitromethanetrispropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroalkanes, amines, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitromethanetrispropanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOWCQQAYGOQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCO)(CCCO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408013
Record name Nitromethanetrispropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116747-80-9
Record name Nitromethanetrispropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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